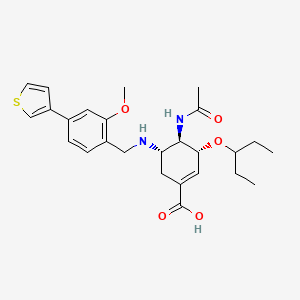
Neuraminidase-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuraminidase-IN-11 is a compound known for its inhibitory effects on neuraminidase, an enzyme found on the surface of influenza viruses. Neuraminidase plays a crucial role in the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound has shown promise in preventing the spread of influenza by blocking the activity of neuraminidase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Formation of the Core Structure: This step typically involves the use of organic solvents and catalysts to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation. These reactions often require specific reagents and conditions, such as elevated temperatures and controlled pH levels.
Purification: The final product is purified using techniques like chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Neuraminidase-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Neuraminidase-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of neuraminidase in viral replication and to explore potential therapeutic targets.
Medicine: Investigated for its potential as an antiviral drug to treat influenza and other viral infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuraminidase activity.
Mecanismo De Acción
Neuraminidase-IN-11 exerts its effects by binding to the active site of neuraminidase, thereby preventing the enzyme from cleaving sialic acid residues on the surface of host cells. This inhibition blocks the release of new viral particles, effectively halting the spread of the virus. The molecular targets include specific amino acid residues within the active site of neuraminidase, and the pathways involved are related to viral replication and release.
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Neuraminidase-IN-11 is unique in its structural features and binding affinity, which may offer advantages in terms of potency and resistance profiles compared to other neuraminidase inhibitors. Its distinct chemical structure allows for specific interactions with the active site of neuraminidase, potentially leading to more effective inhibition.
Propiedades
Fórmula molecular |
C26H34N2O5S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-3-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H34N2O5S/c1-5-21(6-2)33-24-13-20(26(30)31)11-22(25(24)28-16(3)29)27-14-18-8-7-17(12-23(18)32-4)19-9-10-34-15-19/h7-10,12-13,15,21-22,24-25,27H,5-6,11,14H2,1-4H3,(H,28,29)(H,30,31)/t22-,24+,25+/m0/s1 |
Clave InChI |
GIKVGXQUXGICDM-ICDZXHCJSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

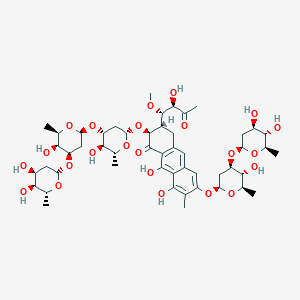
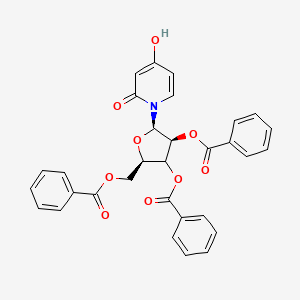
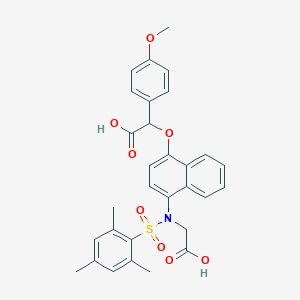
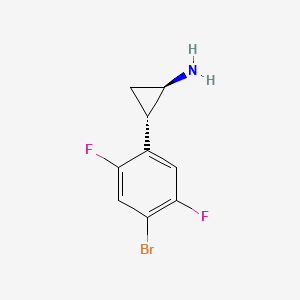
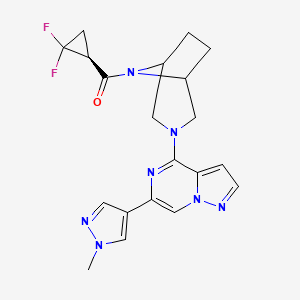
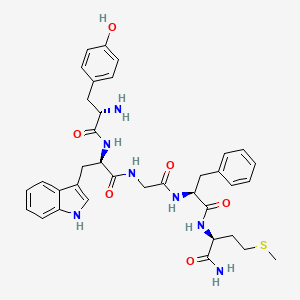
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)


